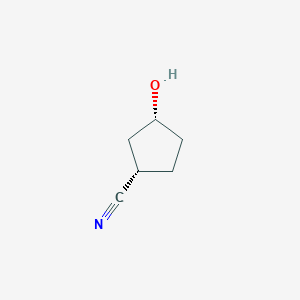

cis-3-Hydroxycyclopentanecarbonitrile

Overview

Description

Cis-3-Hydroxycyclopentanecarbonitrile is a chemical compound with the CAS Number: 1048668-05-8 and a molecular weight of 111.14 . It is also known by its IUPAC Name as (1S,3R)-3-hydroxycyclopentane-1-carbonitrile . The compound is typically stored at temperatures between 2-8°C . It appears as a pale-yellow to yellow-brown liquid .

Molecular Structure Analysis

The molecular structure of cis-3-Hydroxycyclopentanecarbonitrile is represented by the linear formula C6H9NO . The InChI Code for this compound is 1S/C6H9NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-3H2/t5-,6+/m0/s1 . The InChI key is CBYFMEDJHNTXQX-NTSWFWBYSA-N .Physical And Chemical Properties Analysis

Cis-3-Hydroxycyclopentanecarbonitrile is a pale-yellow to yellow-brown liquid . It has a molecular weight of 111.14 . The compound is typically stored at temperatures between 2-8°C .Scientific Research Applications

Synthetic Applications cis-3-Hydroxycyclopentanecarbonitrile is utilized in the synthesis of diverse compounds. For instance, trans-2-cyanocycloalkanols, derived from similar structures, are versatile synthons for alicyclic cis- and trans-1,3-amino alcohols (Fülöp et al., 1991). Additionally, it's involved in the biotransformation of substituted alicyclic nitriles by Rhodococcus equi A4, showcasing its role in microbial enzymatic processes (Martínková et al., 2002).

Pharmacological Significance Research on cis- and trans-(3-aminocyclopentanyl)butylphosphinic acid, a structurally related compound, highlights the importance of such molecules in developing treatments for conditions like myopia and cognitive disorders (Chebib et al., 2008).

Chemical Reactivity Studies The compound's derivatives have been studied for their chemical reactivity. For example, investigations into the hydroxylation of cis-cycloacctene, which is related to cis-3-Hydroxycyclopentanecarbonitrile, have provided insights into molecular rearrangements and chemical transformations (Cope et al., 1952).

Analytical Chemistry Applications The compound is also relevant in analytical chemistry, as seen in studies involving microextraction by packed sorbent combined with solid support derivatization and GC-MS, where it's used as a reference or target molecule in the analysis of complex samples (Klimowska & Wielgomas, 2018).

Safety and Hazards

The safety information for cis-3-Hydroxycyclopentanecarbonitrile indicates that it is a dangerous compound. The hazard statements include H301, H311, and H331 , which correspond to toxicity if swallowed, in contact with skin, or if inhaled. Precautionary statements include P261, P280, P301+P310, and P311 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and calling a POISON CENTER or doctor/physician if you feel unwell.

properties

IUPAC Name |

(1S,3R)-3-hydroxycyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-3H2/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYFMEDJHNTXQX-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

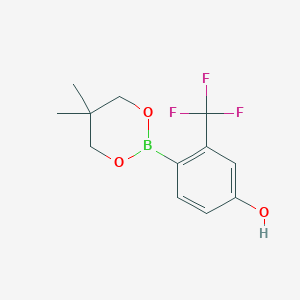

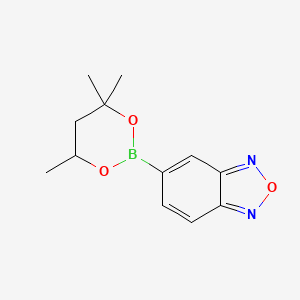

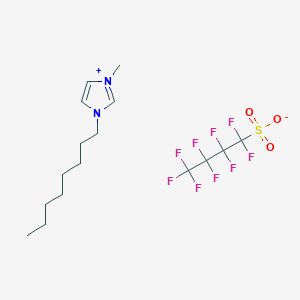

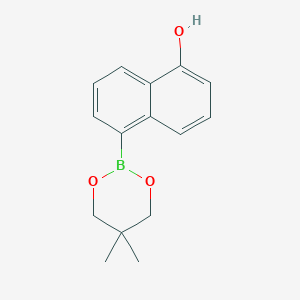

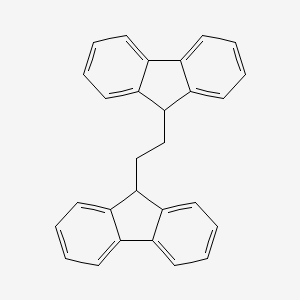

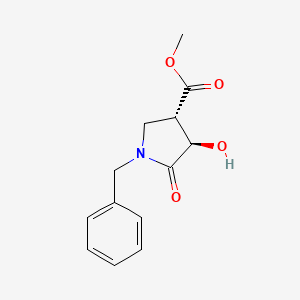

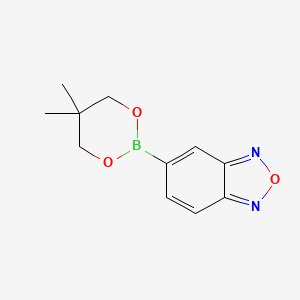

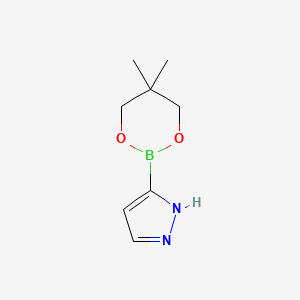

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.